molecular formula C6H5ClFNO2S B2490882 3-Chloro-2-methylpyridine-4-sulfonyl fluoride CAS No. 2503209-18-3

3-Chloro-2-methylpyridine-4-sulfonyl fluoride

Cat. No.: B2490882
CAS No.: 2503209-18-3
M. Wt: 209.62
InChI Key: PCVHZNONYGBCJP-UHFFFAOYSA-N
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Description

3-Chloro-2-methylpyridine-4-sulfonyl fluoride is a chemical compound with the molecular formula C6H5ClFNO2S and a molecular weight of 209.63 g/mol It is characterized by the presence of a chloro group, a methyl group, and a sulfonyl fluoride group attached to a pyridine ring

Properties

IUPAC Name

3-chloro-2-methylpyridine-4-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO2S/c1-4-6(7)5(2-3-9-4)12(8,10)11/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVHZNONYGBCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1Cl)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Chloro-2-methylpyridine-4-sulfonyl fluoride typically involves the reaction of 3-chloro-2-methylpyridine with sulfonyl fluoride reagents under controlled conditions. The reaction conditions often include the use of a base to facilitate the formation of the sulfonyl fluoride group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-Chloro-2-methylpyridine-4-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Chloro-2-methylpyridine-4-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-2-methylpyridine-4-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or modifying protein function. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 3-Chloro-2-methylpyridine-4-sulfonyl fluoride include other sulfonyl fluorides and chloropyridines. These compounds share similar chemical properties but may differ in their reactivity and applications. For example:

    3-Chloropyridine-4-sulfonyl fluoride: Similar structure but lacks the methyl group.

    2-Methylpyridine-4-sulfonyl fluoride: Similar structure but lacks the chloro group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

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